molecular formula C22H19FN2O2 B11417963 1H-Benzoimidazole, 1-(2-fluorobenzyl)-2-(2-methoxyphenoxymethyl)-

1H-Benzoimidazole, 1-(2-fluorobenzyl)-2-(2-methoxyphenoxymethyl)-

Cat. No.: B11417963
M. Wt: 362.4 g/mol
InChI Key: JGQRDHJIYFJBKO-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Attachment of the Methoxyphenoxy Group: This can be done through an etherification reaction, where the methoxyphenol reacts with a suitable leaving group attached to the benzodiazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce any oxidized functional groups back to their original state.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazole-2-thiol
  • 5-Fluoro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Uniqueness

1-[(2-Fluorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19FN2O2

Molecular Weight

362.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-[(2-methoxyphenoxy)methyl]benzimidazole

InChI

InChI=1S/C22H19FN2O2/c1-26-20-12-6-7-13-21(20)27-15-22-24-18-10-4-5-11-19(18)25(22)14-16-8-2-3-9-17(16)23/h2-13H,14-15H2,1H3

InChI Key

JGQRDHJIYFJBKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F

Origin of Product

United States

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